![molecular formula C13H10N4O7S B2932268 Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 324538-47-8](/img/structure/B2932268.png)

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

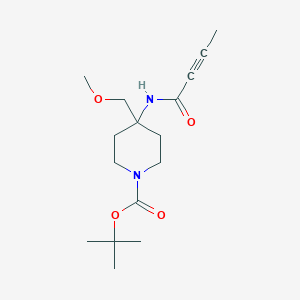

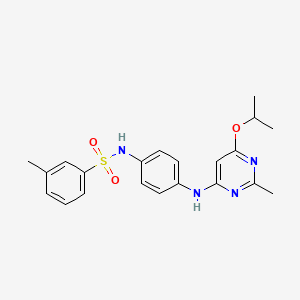

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C13H10N4O7S . It is a derivative of 3,5-dinitrobenzoic acid .

Synthesis Analysis

The synthesis of this compound might involve the reaction of 3,5-dinitrobenzoic acid with ethylamine and a thiazole derivative. The 3,5-dinitrobenzoic acid can be obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, an ethyl ester group, and a 3,5-dinitrobenzoyl group . The presence of the nitro groups and the benzoyl group could contribute to its reactivity and properties.科学的研究の応用

Synthesis and Antimicrobial Activities

Synthesis of New Thiazolo[4,5-d]pyrimidines : Starting with ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate, new compounds were synthesized and showed significant antimicrobial activity against Gram-positive bacteria and yeasts (Balkan et al., 2001).

Antimicrobial Study of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives : Modified derivatives were synthesized and assessed for antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of thiazole derivatives in developing new antimicrobials (Desai et al., 2019).

Synthetic Modifications and Biological Properties

Novel Piperidine Substituted Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was used as a precursor in reactions leading to compounds with notable antibacterial and antifungal activities, highlighting the synthetic and biological applications of thiazole derivatives (Shafi et al., 2021).

Synthesis of Azo-Schiff Bases from Thiazole Derivatives : A new azo-Schiff base was prepared from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the chemical versatility and potential applications of thiazole derivatives in the creation of novel compounds with distinct structural and potentially biological properties (Menati et al., 2020).

Antitumor Activity

- Ethyl 2-Substituted-Aminothiazole-4-Carboxylate Analogs : Several new analogs were synthesized and showed potential anticancer activity, with one compound exhibiting remarkable activity against the RPMI-8226 leukemia cell line, underscoring the potential of thiazole derivatives in anticancer research (El-Subbagh et al., 1999).

作用機序

Target of Action

The primary target of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy may vary depending on the solvent used Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances.

特性

IUPAC Name |

ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O7S/c1-2-24-12(19)10-6-25-13(14-10)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-6H,2H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWFSCHUXJMROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)

![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)

![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)

![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)